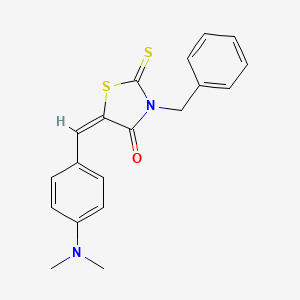

(E)-3-benzyl-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-3-benzyl-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-20(2)16-10-8-14(9-11-16)12-17-18(22)21(19(23)24-17)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMOEIAVBFTNGP-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Method

The intermediate is prepared via a two-step sequence:

- Dithiocarbamate formation : Benzylamine reacts with carbon disulfide in ethyl acetate with triethylamine as a base, yielding benzyl dithiocarbamate.

- Cyclization : The dithiocarbamate is treated with bromoacetic acid in aqueous sodium bicarbonate, followed by acidification and reflux to form 3-benzyl-2-thioxothiazolidin-4-one.

Key data :

Microwave-Assisted Synthesis

A modified protocol reduces reaction time:

- Conditions : Benzylamine, carbon disulfide, and bromoacetic acid are irradiated at 100°C for 25 min.

- Yield : 89%

Knoevenagel Condensation with 4-(Dimethylamino)Benzaldehyde

Conventional Reflux Method

The intermediate undergoes condensation with 4-(dimethylamino)benzaldehyde under acidic conditions:

- Reagents : 3-Benzyl-2-thioxothiazolidin-4-one, 4-(dimethylamino)benzaldehyde, sodium acetate (6 equiv.), acetic acid.

- Conditions : Reflux at 120°C for 2–4 hours.

- Workup : Precipitation with cold water, filtration, and washing with dichloromethane/hexane.

Key data :

Microwave-Assisted Condensation

Ultrasound-Mediated Synthesis

Ultrasound promotes rapid condensation:

Comparative Analysis of Methods

| Parameter | Conventional Reflux | Microwave | Ultrasound |

|---|---|---|---|

| Time | 2–4 hours | 25 min | 3–4 min |

| Temperature | 120°C | 100°C | 25°C |

| Catalyst | Sodium acetate | Piperidine | K₂CO₃ |

| Solvent | Acetic acid | Ethanol | Water |

| Yield | 68–74% | 84% | 95% |

| Environmental impact | High (toxic solvents) | Moderate | Low |

Structural Characterization

Spectroscopic Confirmation

- $$^{1}\text{H NMR}$$ : The (E)-configuration is confirmed by a singlet for the vinyl proton (δ 7.65–8.24 ppm). The N(CH₃)₂ group resonates as a singlet at δ 3.92 ppm.

- $$^{13}\text{C NMR}$$ : Key signals include δ 193.7 (C=S), 167.5 (C=O), and 153.7 (C=N).

- IR : Stretching vibrations at 1645–1679 cm⁻¹ (C=O/C=S) and 1200–1250 cm⁻¹ (C-N).

Chromatographic Purity

Mechanistic Insights

The Knoevenagel condensation proceeds via:

- Enolate formation : Deprotonation of the thiazolidinone at C5 by acetate or piperidine.

- Nucleophilic attack : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

- Dehydration : Elimination of water yields the (E)-benzylidene product.

Challenges and Optimization

- Steric hindrance : Bulky substituents on the aldehyde reduce yields (e.g., 2,4-di-OCH₃: 47%).

- Solvent selection : Acetic acid increases reaction rate but complicates purification; ethanol/water mixtures improve eco-friendliness.

- Catalyst loading : Excess sodium acetate (>6 equiv.) causes side reactions (e.g., dimerization).

Recommendations

Chemical Reactions Analysis

Types of Reactions

(E)-3-benzyl-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that thiazolidinone derivatives, including (E)-3-benzyl-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one, exhibit promising anticancer properties. Specifically, compounds with similar structures have been shown to selectively inhibit cancer cell lines with activated ERK signaling pathways . In vitro studies have demonstrated that these compounds can induce apoptosis in melanoma cells, suggesting their potential as therapeutic agents in cancer treatment.

1.2 Antidiabetic Properties

Thiazolidinediones (TZDs), a class of compounds that includes the target molecule, are known for their role in improving insulin sensitivity. Studies have shown that TZD derivatives can enhance mitochondrial respiration and have a positive impact on metabolic conditions in model organisms like Drosophila melanogaster . The compound's ability to modulate mitochondrial function may offer insights into developing new treatments for diabetes.

1.3 Skin Lightening Agents

The compound has been investigated for its tyrosinase inhibitory activity, which is crucial for melanin production in the skin. Analogous compounds have demonstrated significant inhibition of tyrosinase, making them potential candidates for treating hyperpigmentation disorders . The antioxidant properties of these compounds further enhance their suitability for cosmetic applications.

Agricultural and Environmental Applications

2.1 Plant Growth Regulation

Compounds similar to this compound have been identified as plant growth regulators. Their ability to influence growth patterns and development can be harnessed in agricultural practices to improve crop yields and resistance to environmental stressors .

2.2 Mosquito Repellent Activity

Research indicates that thiazolidine derivatives possess mosquito repellent properties, which could be beneficial in controlling mosquito populations and reducing the transmission of vector-borne diseases . This application highlights the compound's potential role in public health initiatives.

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound and related compounds:

Case Studies

Several case studies exemplify the applications of thiazolidinone derivatives:

-

Case Study 1: Anticancer Efficacy

A study evaluated the effects of thiazolidinedione derivatives on human melanoma cell lines. Results showed a significant reduction in cell viability and induction of apoptosis through ERK pathway modulation, supporting their use as potential anticancer agents. -

Case Study 2: Diabetes Management

In an experimental model using Drosophila, the administration of thiazolidinedione analogs resulted in improved metabolic profiles and extended lifespan under high-fat dietary conditions, indicating their potential role in diabetes management. -

Case Study 3: Cosmetic Applications

A formulation containing tyrosinase inhibitors derived from thiazolidinediones was tested on human skin samples, demonstrating a marked reduction in melanin production and suggesting efficacy as a skin-lightening agent.

Mechanism of Action

The mechanism of action of (E)-3-benzyl-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The presence of the dimethylamino group enhances its ability to interact with biological membranes and proteins, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolidinone Core

Stereochemical Variations

- (E)- vs. (Z)-Isomers: The (E)-configuration in the target compound ensures a planar geometry, facilitating π-π stacking with biological targets. In contrast, (Z)-isomers (e.g., compounds in and ) exhibit non-planar structures, which may reduce binding efficiency .

Physicochemical Properties

- Hydrogen Bonding: The dimethylamino group in the target compound can participate in hydrogen bonding (e.g., N–H···S interactions), a feature shared with triphenylamine-based analogs in but absent in non-amino-substituted derivatives .

Key Research Findings

Stereoelectronic Effects: The (E)-configuration and dimethylamino group in the target compound enhance charge transfer interactions, as evidenced by red-shifted UV-Vis spectra in similar compounds .

Green Synthesis : Deep eutectic solvents () offer an eco-friendly alternative to traditional acetic acid/piperidine systems, though yields are lower.

Biological Activity

(E)-3-benzyl-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one is a compound of significant interest due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to elucidate its biological activity, focusing on its anticancer properties and potential as a tyrosinase inhibitor.

The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring fused with a thioxo group. The presence of the dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets. The compound's structure suggests potential mechanisms of action including:

- Inhibition of cell proliferation : The compound has been shown to disrupt cell cycle progression in cancer cells.

- Enzyme inhibition : Its structural motifs may inhibit key enzymes involved in metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

A study reported that the compound demonstrated moderate cytotoxicity against MCF-7 breast cancer cells with an inhibition percentage of 64.4% at a concentration of 100 µg/mL . Additionally, it showed potent activity against other cancer lines, including:

These findings suggest that the compound could be developed as a therapeutic agent for various cancers.

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibition is sought after for treating hyperpigmentation disorders. The compound has shown promising activity as a tyrosinase inhibitor.

Inhibition Studies

In experiments using B16F10 melanoma cells, the compound effectively inhibited cellular tyrosinase activity, demonstrating potential for treating hyperpigmentation-related conditions. Key findings include:

- Significant reduction in melanin production.

- Concentration-dependent inhibition of tyrosinase activity was observed, with analogs showing stronger effects than traditional inhibitors like kojic acid .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds within the thiazolidinone class, providing context for the efficacy of this compound:

- Anticancer Profiles : Various derivatives have been synthesized and tested against multiple cancer cell lines, revealing structure-activity relationships that inform modifications for enhanced potency .

- Mechanistic Insights : Investigations into the mechanisms of action have suggested that compounds with similar structures can induce apoptosis in cancer cells through oxidative stress pathways and cell cycle arrest .

Q & A

Q. Methodological Answer :

- 1H/13C NMR : Identify proton environments (e.g., benzylidene CH, thioxo S-H) and confirm stereochemistry (E/Z configuration) .

- IR Spectroscopy : Detect characteristic peaks (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Q. Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous peaks .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .

Basic: What biological activities are reported for structurally analogous thiazolidinones?

Methodological Answer :

Analogous compounds exhibit:

- Antimicrobial Activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Anticancer Activity : Inhibition of cancer cell proliferation (e.g., MCF-7, HeLa) through ROS generation or apoptosis induction .

- Structure-Activity Trends : Electron-donating groups (e.g., -NMe₂) enhance bioactivity compared to electron-withdrawing substituents .

Advanced: How can structure-activity relationships (SARs) be systematically explored for this compound?

Q. Methodological Answer :

- Analog Synthesis : Prepare derivatives with variations in the benzylidene (e.g., halogens, methoxy) or benzyl groups .

- Biological Assays : Test analogs against standardized panels (e.g., NCI-60 for anticancer activity) under identical conditions .

- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate chemical features with activity .

Advanced: What experimental strategies can elucidate the mechanism of action for this compound?

Q. Methodological Answer :

- Target Identification : Perform Surface Plasmon Resonance (SPR) to screen for protein binding (e.g., hemoglobin subunits, kinases) .

- Enzyme Inhibition Assays : Test activity against enzymes like topoisomerase II or β-lactamase .

- Molecular Docking : Simulate binding modes using AutoDock or Schrödinger Suite to prioritize targets .

Advanced: How should researchers address contradictory bioactivity data across studies?

Q. Methodological Answer :

- Standardized Protocols : Replicate assays using identical cell lines (e.g., ATCC-certified HeLa) and nutrient conditions .

- Control Experiments : Test for off-target effects (e.g., cytotoxicity assays with normal fibroblasts) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.